molecular formula C10H11ClN2 B13694425 7-Chloro-1-isopropyl-4-azaindole

7-Chloro-1-isopropyl-4-azaindole

Cat. No.: B13694425
M. Wt: 194.66 g/mol
InChI Key: KJPRDPUWKVTBCT-UHFFFAOYSA-N
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Description

7-Chloro-1-isopropyl-4-azaindole is a derivative of azaindole, a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The presence of a chlorine atom at the seventh position and an isopropyl group at the first position of the azaindole ring enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-isopropyl-4-azaindole typically involves the following steps:

    N-oxide-7-azaindole Preparation: This is achieved by employing 7-azaindole as a raw material and hydrogen peroxide as an oxidizing agent.

    4-Halogenated-7-azaindole Synthesis: Acetonitrile and phosphorus oxyhalides (POX3) are added, using diisopropyl ethyl amine as a catalyst.

    4-Methoxy-7-azaindole Synthesis: The synthesized 4-halogenated-7-azaindole reacts with alkoxide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-isopropyl-4-azaindole undergoes various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as sodium borohydride.

    Substitution: Commonly involves halogenation and alkylation reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azaindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and drug development.

Scientific Research Applications

7-Chloro-1-isopropyl-4-azaindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-isopropyl-4-azaindole involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby disrupting cell signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole: The parent compound, which lacks the chlorine and isopropyl groups.

    4-Chloro-7-azaindole: Similar structure but without the isopropyl group.

    1-Isopropyl-7-azaindole: Similar structure but without the chlorine atom.

Uniqueness

7-Chloro-1-isopropyl-4-azaindole is unique due to the combined presence of both chlorine and isopropyl groups, which enhance its chemical stability and biological activity. This dual substitution makes it a more potent inhibitor of protein kinases compared to its analogs .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

7-chloro-1-propan-2-ylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H11ClN2/c1-7(2)13-6-4-9-10(13)8(11)3-5-12-9/h3-7H,1-2H3

InChI Key

KJPRDPUWKVTBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=NC=CC(=C21)Cl

Origin of Product

United States

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